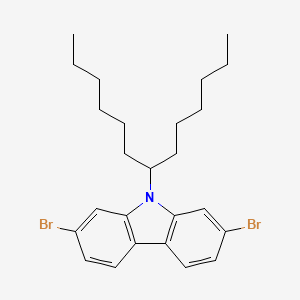

2,7-Dibromo-9-(tridecan-7-yl)-9H-carbazole

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2,7-Dibromo-9-(tridecan-7-yl)-9H-carbazole is a synthetic organic compound belonging to the carbazole family Carbazoles are known for their diverse applications in organic electronics, photonics, and as intermediates in pharmaceutical synthesis

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Dibromo-9-(tridecan-7-yl)-9H-carbazole typically involves the bromination of 9-(tridecan-7-yl)-9H-carbazole. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like chloroform or dichloromethane. The reaction conditions include maintaining a temperature range of 0-25°C and stirring the mixture for several hours until the desired product is obtained.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade brominating agents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The product is then purified using techniques like recrystallization or column chromatography.

化学反应分析

Types of Reactions

2,7-Dibromo-9-(tridecan-7-yl)-9H-carbazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions like Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate or cesium carbonate.

Major Products

The major products formed from these reactions include various substituted carbazoles, oxidized or reduced derivatives, and coupled products with extended conjugation or different functional groups.

科学研究应用

2,7-Dibromo-9-(tridecan-7-yl)-9H-carbazole has several scientific research applications:

Organic Electronics: Used as a building block in the synthesis of organic semiconductors for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Photonics: Utilized in the development of materials for photonic devices due to its unique electronic properties.

Pharmaceuticals: Serves as an intermediate in the synthesis of biologically active compounds with potential therapeutic applications.

Material Science: Employed in the design of novel materials with specific electronic and optical properties.

作用机制

The mechanism of action of 2,7-Dibromo-9-(tridecan-7-yl)-9H-carbazole depends on its application. In organic electronics, it functions by facilitating charge transport through its conjugated system. The bromine atoms and alkyl chain influence its electronic properties, enhancing its performance in devices. In pharmaceuticals, its mechanism involves interacting with specific molecular targets, modulating biological pathways to exert therapeutic effects.

相似化合物的比较

Similar Compounds

- 2,7-Dibromo-9-(tridecan-7-ylidene)-9H-fluorene

- 2,7-Dibromo-9-(tridecan-7-yl)-9H-fluorene

Uniqueness

Compared to similar compounds, 2,7-Dibromo-9-(tridecan-7-yl)-9H-carbazole stands out due to its unique combination of bromine atoms and a long alkyl chain. This structure imparts distinct electronic and steric properties, making it suitable for specific applications in organic electronics and material science.

生物活性

2,7-Dibromo-9-(tridecan-7-yl)-9H-carbazole is a synthetic compound belonging to the carbazole family, known for its diverse biological activities and applications in organic electronics. This article explores its antibacterial and antioxidative properties, providing a detailed analysis of its biological activity based on recent research findings.

Chemical Structure and Synthesis

The compound can be synthesized through various methods, typically involving the bromination of carbazole derivatives followed by alkylation. The structure consists of a carbazole core with two bromine atoms at the 2 and 7 positions and a tridecane chain at the 9 position, which enhances its solubility and biological interactions.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of carbazole derivatives, including this compound. The compound has been tested against various bacterial strains, demonstrating significant inhibitory effects.

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Bacillus subtilis | 31.25 μg/ml |

| Escherichia coli | 62.5 μg/ml |

The disk diffusion method revealed that the compound exhibited stronger activity against Bacillus subtilis compared to Escherichia coli, suggesting a selective antibacterial mechanism. The presence of bromine atoms in the structure is believed to enhance membrane permeability and disrupt bacterial cell integrity by interacting with DNA gyrase, leading to cell death .

Antioxidative Activity

In addition to its antibacterial properties, this compound has also shown antioxidative activity. This was evaluated using assays such as the DPPH radical scavenging test and ferric reducing antioxidant power (FRAP) assay.

Table 2: Antioxidative Activity Assessment

| Assay Type | Result |

|---|---|

| DPPH Scavenging | Weak activity observed |

| FRAP | Moderate activity |

Although the antioxidative effects were not as pronounced as its antibacterial properties, the compound still demonstrated potential in scavenging free radicals, which is crucial for mitigating oxidative stress in biological systems .

The biological activity of carbazole derivatives can be attributed to two primary mechanisms:

- Membrane Disruption : The introduction of halogen groups (like bromine) increases the permeability of bacterial membranes, allowing for greater penetration of the compound into bacterial cells.

- DNA Interaction : Carbazole compounds can form non-covalent interactions with bacterial DNA, particularly through interactions with DNA gyrase, which is essential for DNA replication .

Case Studies

Several case studies have investigated the efficacy of carbazole derivatives in clinical settings:

- Study on Gram-positive Bacteria : A study revealed that compounds similar to this compound showed superior activity against Gram-positive bacteria compared to traditional antibiotics like amoxicillin .

- Oxidative Stress Models : In models simulating oxidative stress, carbazole derivatives exhibited protective effects on cellular structures by reducing oxidative damage through their antioxidative properties .

属性

分子式 |

C25H33Br2N |

|---|---|

分子量 |

507.3 g/mol |

IUPAC 名称 |

2,7-dibromo-9-tridecan-7-ylcarbazole |

InChI |

InChI=1S/C25H33Br2N/c1-3-5-7-9-11-21(12-10-8-6-4-2)28-24-17-19(26)13-15-22(24)23-16-14-20(27)18-25(23)28/h13-18,21H,3-12H2,1-2H3 |

InChI 键 |

VJURLWMLNNLMDU-UHFFFAOYSA-N |

规范 SMILES |

CCCCCCC(CCCCCC)N1C2=C(C=CC(=C2)Br)C3=C1C=C(C=C3)Br |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。